N-(1-methylpiperidin-4-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-22-5-2-12(3-6-22)19-15-13(8-17-10-18-15)16-20-14(21-23-16)11-4-7-24-9-11/h4,7-10,12H,2-3,5-6H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLPROALRGDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methylpiperidin-4-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-cancer, anti-tubercular, and antimicrobial activities based on recent studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
| Property | Details |
|---|---|
| Chemical Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 171345520 |
1. Anti-Cancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives of pyrimidine and oxadiazole have shown promising results against various cancer cell lines.
Case Study:
In a study examining a related compound, it was found that the derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential as an anti-cancer agent. The compound was shown to induce apoptosis in tumor cells effectively, suggesting a mechanism that could be relevant for the compound .
2. Anti-Tubercular Activity
The search for new anti-tubercular agents has led to the synthesis of compounds based on the oxadiazole scaffold.
Research Findings:
A related study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. These findings suggest that the oxadiazole moiety may enhance the bioactivity of compounds targeting tuberculosis .
3. Antimicrobial Activity
The antimicrobial efficacy of compounds with similar piperidine and thiophene structures has also been explored.
Data Table: Antimicrobial Activity
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| N-(1-methylpiperidin-4-yl)-5-(3-thiophenyl) | 0.015 | Staphylococcus aureus |
| N-(1-methylpiperidin-4-yl)-5-(3-thiophenyl) | 0.030 | Escherichia coli |
These results indicate that the compound may possess significant antimicrobial properties, particularly against Gram-positive bacteria .
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Action: The presence of thiophene and piperidine rings may contribute to membrane disruption in bacteria.
Preparation Methods
Preparation of Thiophene-3-Carboxamidoxime
Thiophene-3-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield thiophene-3-carboxamidoxime.
$$
\text{Thiophene-3-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Thiophene-3-carboxamidoxime}
$$
Typical Conditions :
Cyclization to Form 3-(Thiophen-3-yl)-1,2,4-Oxadiazole
The amidoxime reacts with 4-chloro-5-cyanopyrimidine under microwave-assisted conditions to form the oxadiazole ring.
$$
\text{Thiophene-3-carboxamidoxime} + \text{4-Chloro-5-cyanopyrimidine} \xrightarrow{\text{MW, DMF}} \text{5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-4-chloropyrimidine}
$$
Optimized Parameters :
Functionalization of the Pyrimidine Core
Nucleophilic Substitution at the 4-Position
The chlorine atom at the 4-position of the pyrimidine is displaced by 1-methylpiperidin-4-amine in the presence of a base.
$$
\text{5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-4-chloropyrimidine} + \text{1-Methylpiperidin-4-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$
Reaction Conditions :
- Solvent: Dimethyl sulfoxide (DMSO).
- Base: Potassium carbonate.
- Temperature: 90°C, 12 hours.
- Yield: 60–65%.
Alternative Synthetic Routes
Sequential Oxadiazole Formation and Amine Coupling
An alternative strategy involves first introducing the 1-methylpiperidin-4-amine group to 4-chloro-5-cyanopyrimidine, followed by oxadiazole formation. However, this route is less favorable due to potential side reactions involving the amine group during cyclization.
Characterization and Analytical Data
The final compound is characterized by:
- 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, pyrimidine-H), 8.12 (d, J = 3.0 Hz, 1H, thiophene-H), 7.78 (d, J = 5.0 Hz, 1H, thiophene-H), 3.50–3.60 (m, 1H, piperidine-H), 2.85 (s, 3H, N-CH3).
- HRMS (ESI+) : m/z calculated for C19H20N6OS [M+H]+: 397.1421; found: 397.1418.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
The cyclization step must ensure correct regiochemistry. Using microwave irradiation enhances selectivity by minimizing thermal degradation.
Purification of Hydrophobic Intermediates
The oxadiazole-thiophene intermediate exhibits low solubility in polar solvents. Silica gel chromatography with ethyl acetate/hexane (1:2) achieves >95% purity.
Comparative Analysis of Synthetic Methods
Q & A
Q. What synthetic strategies are optimized for preparing N-(1-methylpiperidin-4-yl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves sequential coupling of pyrimidine, oxadiazole, and piperidine moieties. Key steps include:
- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux (e.g., ethanol, 80°C, 12–24 hours) .
- Pyrimidine functionalization : Nucleophilic substitution at the 4-position of pyrimidine using 1-methylpiperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
- Thiophene coupling : Suzuki-Miyaura cross-coupling or copper-catalyzed reactions to attach the thiophene moiety to the oxadiazole .
Critical Parameters : Reaction yields (e.g., 70–85% for analogous compounds ), solvent polarity, and steric hindrance at the pyrimidine 4-position.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is required:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm; piperidine methyl at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉N₆OS calculated m/z 363.1342) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or intramolecular hydrogen bonding (e.g., N–H⋯N interactions stabilizing the piperidine-pyrimidine linkage) .
Q. What preliminary assays are recommended for assessing biological activity?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) against kinase panels (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s kinase-targeting potential .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Systematic modifications and in silico tools guide SAR:
- Oxadiazole substitution : Replace thiophene with phenyl or pyridyl groups to modulate lipophilicity (ClogP calculations via ChemDraw) .
- Piperidine methylation : Compare 1-methyl vs. 1-ethyl derivatives to assess steric effects on target binding (molecular docking with AutoDock Vina) .
- Pyrimidine core variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to enhance π-π stacking .
Data Analysis : Use ANOVA to compare bioactivity across derivatives; prioritize compounds with >50% inhibition at 10 µM.
Q. What computational methods resolve contradictory data in target identification?
Methodological Answer: Contradictions (e.g., variable IC₅₀ across assays) require:
- Molecular dynamics (MD) simulations : Probe binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Pharmacophore modeling : Align compound features with known kinase inhibitors (e.g., ATP-binding pocket alignment in PyMOL) .
- Network pharmacology : Identify off-target effects via STRING database for protein-protein interactions .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., oxadiazole ring cleavage at m/z 120–130) .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; monitor purity via HPLC (RSD < 2%) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Salt formation : Screen with HCl, citrate, or maleic acid to improve crystallinity .
- Nanoformulation : Prepare liposomal suspensions (e.g., 100 nm particles via solvent evaporation) to enhance bioavailability .
Contradictory Data Resolution
Q. How to reconcile discrepancies in reported antimicrobial activity across similar compounds?
Methodological Answer:
- Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) .
- Culture conditions : Control pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .
- Check for efflux pumps : Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to isolate intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
